molecular formula C13H9F3N2O2 B6392112 2-Amino-5-(2-(trifluoromethyl)phenyl)nicotinic acid CAS No. 1261456-85-2

2-Amino-5-(2-(trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B6392112
CAS No.: 1261456-85-2
M. Wt: 282.22 g/mol
InChI Key: PVIVAVMHCSIRLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-(trifluoromethyl)phenyl)nicotinic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-(trifluoromethyl)phenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted nicotinic acid derivatives .

Scientific Research Applications

2-Amino-5-(2-(trifluoromethyl)phenyl)nicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The amino group and nicotinic acid moiety may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2-(trifluoromethyl)phenyl)nicotinic acid is unique due to the presence of both the trifluoromethyl group and the nicotinic acid moiety, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the nicotinic acid moiety allows for specific interactions with biological targets .

Properties

IUPAC Name

2-amino-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)10-4-2-1-3-8(10)7-5-9(12(19)20)11(17)18-6-7/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIVAVMHCSIRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687964
Record name 2-Amino-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261456-85-2
Record name 2-Amino-5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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